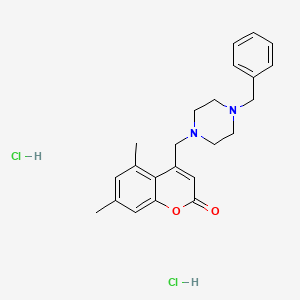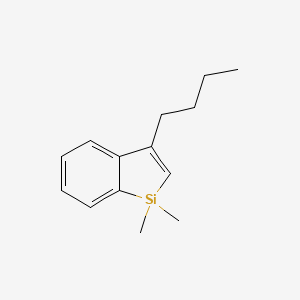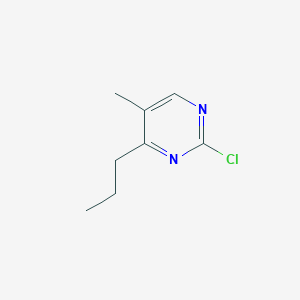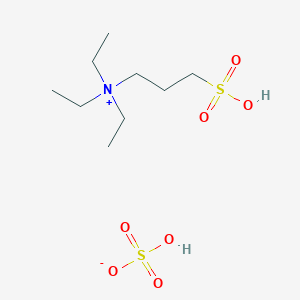
N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate: is a chemical compound known for its unique properties and applications It is an ionic liquid, which means it is composed entirely of ions and exists in a liquid state at relatively low temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate typically involves the reaction of N,N,N-triethyl-3-sulfopropan-1-aminium with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N,N-Triethyl-3-sulfopropan-1-aminium: This is achieved by reacting triethylamine with 3-chloropropane-1-sulfonic acid in the presence of a suitable solvent.
Formation of Hydrogen Sulfate Salt: The resulting N,N,N-triethyl-3-sulfopropan-1-aminium is then reacted with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate is used as a solvent and catalyst in various chemical reactions. Its ionic nature makes it an excellent medium for conducting reactions that require high ionic strength.
Biology: In biological research, this compound is used in the study of enzyme kinetics and protein folding. Its unique properties allow it to stabilize certain biomolecules, making it useful in various biochemical assays.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for developing new pharmaceutical formulations.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a component in various manufacturing processes. Its ionic nature and stability make it suitable for use in high-temperature and high-pressure environments.
Mechanism of Action
The mechanism by which N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate exerts its effects is primarily through its ionic interactions. The compound can interact with various molecular targets, including enzymes, proteins, and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
- N,N,N-Triethyl-2-sulfopropan-1-aminium hydrogen sulfate
- N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate
- N,N,N-Triethyl-3-sulfopropan-1-aminium chloride
Comparison: N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate is unique due to its specific ionic structure and properties. Compared to similar compounds, it has a higher thermal stability and ionic conductivity, making it more suitable for high-temperature applications. Additionally, its ability to form stable complexes with various molecules sets it apart from other similar compounds.
Properties
CAS No. |
919361-27-6 |
|---|---|
Molecular Formula |
C9H23NO7S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
hydrogen sulfate;triethyl(3-sulfopropyl)azanium |
InChI |
InChI=1S/C9H21NO3S.H2O4S/c1-4-10(5-2,6-3)8-7-9-14(11,12)13;1-5(2,3)4/h4-9H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
YAWXUHOTFDYGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

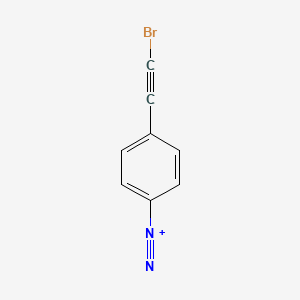
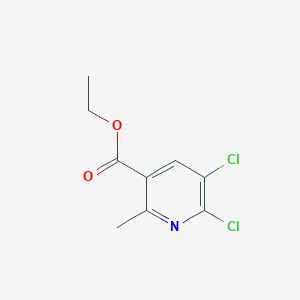
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)

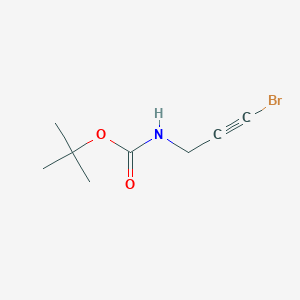
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)
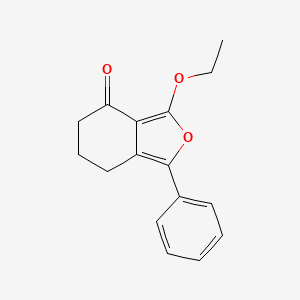
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
